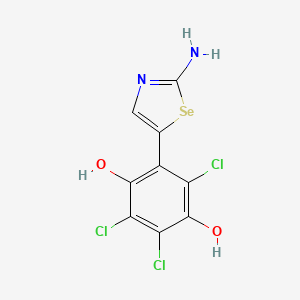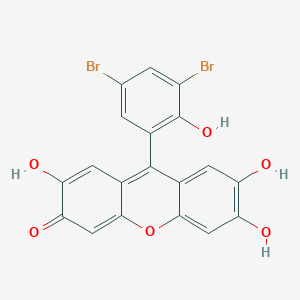
(1S,2S)-3-chlorocyclohex-3-ene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-3-chlorocyclohex-3-ene-1,2-diol is a chiral organic compound characterized by a cyclohexene ring with a chlorine atom and two hydroxyl groups attached The stereochemistry of the compound is specified by the (1S,2S) configuration, indicating the spatial arrangement of the substituents around the cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-3-chlorocyclohex-3-ene-1,2-diol typically involves the following steps:
Starting Material: The synthesis often begins with cyclohexene, a readily available starting material.
Hydroxylation: The hydroxyl groups are introduced via a dihydroxylation reaction. This can be accomplished using osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) or potassium permanganate (KMnO₄) under mild conditions to ensure the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-3-chlorocyclohex-3-ene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO₃) or potassium dichromate (K₂Cr₂O₇).
Reduction: The compound can be reduced to form cyclohexane derivatives using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF).
Major Products
Oxidation: Formation of 3-chlorocyclohex-3-ene-1,2-dione.
Reduction: Formation of 3-chlorocyclohexane-1,2-diol.
Substitution: Formation of 3-azidocyclohex-3-ene-1,2-diol.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (1S,2S)-3-chlorocyclohex-3-ene-1,2-diol serves as a valuable intermediate for the preparation of more complex molecules. Its chiral centers make it useful in the synthesis of enantiomerically pure compounds.
Biology
The compound’s structural features allow it to interact with biological molecules, making it a candidate for studying enzyme-substrate interactions and as a building block for biologically active compounds.
Medicine
In medicinal chemistry, this compound can be used to develop new pharmaceuticals, particularly those targeting specific enzymes or receptors due to its chiral nature.
Industry
Industrially, the compound can be used in the production of specialty chemicals and as a precursor for the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism by which (1S,2S)-3-chlorocyclohex-3-ene-1,2-diol exerts its effects depends on its interaction with molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-3-chlorocyclohex-3-ene-1,2-diol: The enantiomer of the compound with opposite stereochemistry.
3-chlorocyclohex-3-ene-1,2-diol: The racemic mixture containing both (1S,2S) and (1R,2R) enantiomers.
3-chlorocyclohexane-1,2-diol: A similar compound with a saturated cyclohexane ring.
Uniqueness
(1S,2S)-3-chlorocyclohex-3-ene-1,2-diol is unique due to its specific stereochemistry, which can impart distinct biological and chemical properties compared to its enantiomer or racemic mixture. This specificity makes it particularly valuable in applications requiring enantiomerically pure compounds.
Propriétés
Numéro CAS |
176166-15-7 |
|---|---|
Formule moléculaire |
C6H9ClO2 |
Poids moléculaire |
148.59 g/mol |
Nom IUPAC |
(1S,2S)-3-chlorocyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C6H9ClO2/c7-4-2-1-3-5(8)6(4)9/h2,5-6,8-9H,1,3H2/t5-,6+/m0/s1 |
Clé InChI |
POQMPIZDNRDMKF-NTSWFWBYSA-N |
SMILES isomérique |
C1C[C@@H]([C@@H](C(=C1)Cl)O)O |
SMILES canonique |
C1CC(C(C(=C1)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


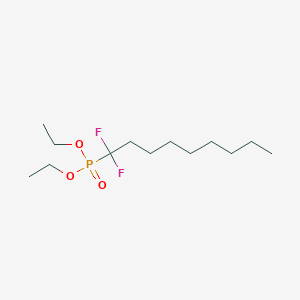
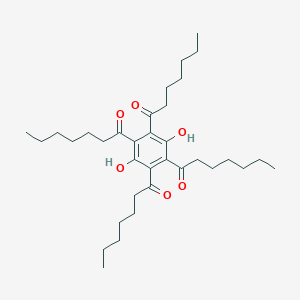
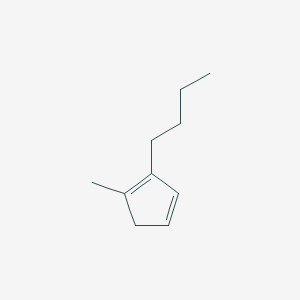
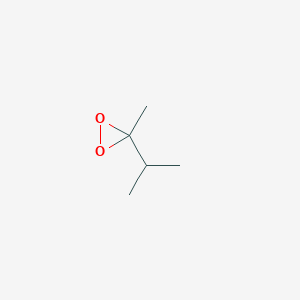
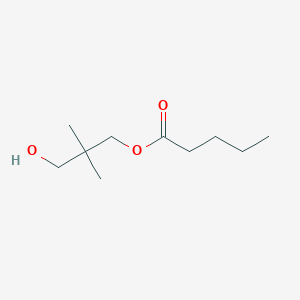
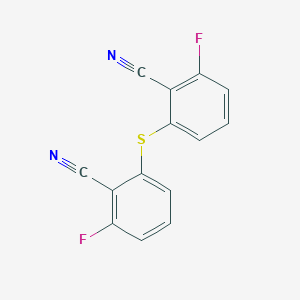

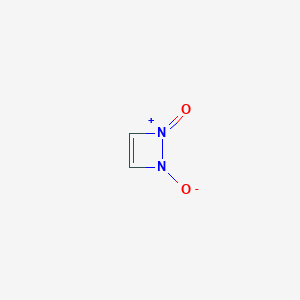
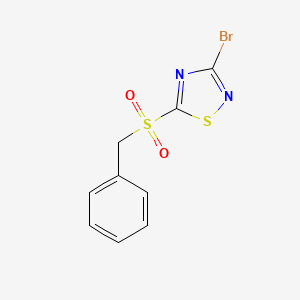

![N~3~-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide](/img/structure/B14273893.png)

